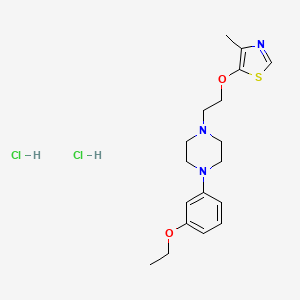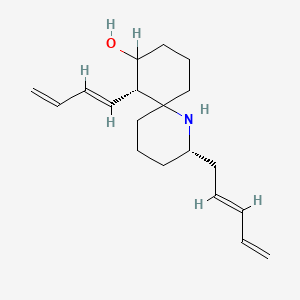
Tetrahydrohistrionicotoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrohistrionicotoxin is a derivative of histrionicotoxin, a potent alkaloid originally isolated from the skin of the Colombian poison dart frog, Dendrobates histrionicus . This compound is known for its unique chemical structure and its ability to inhibit nicotinic acetylcholine receptors, making it a valuable tool in neurophysiological research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrohistrionicotoxin involves several key steps, including cycloisomerization and ring expansion reactions. One efficient method utilizes a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization of a linear substrate, followed by a samarium iodide (SmI₂)-mediated ring expansion . These reactions are carried out under specific conditions to ensure the formation of the desired azaspirocyclic structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This may include optimizing reaction conditions, using alternative catalysts, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions: Tetrahydrohistrionicotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the azaspirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspirocyclic compounds.
科学研究应用
Tetrahydrohistrionicotoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Serves as a tool to investigate the function of nicotinic acetylcholine receptors in various biological systems.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical chemistry.
作用机制
Tetrahydrohistrionicotoxin exerts its effects by selectively inhibiting nicotinic acetylcholine receptors . This inhibition occurs through binding to the receptor’s ion channel, preventing the flow of ions and thereby disrupting neurotransmission. The molecular targets include the receptor’s alpha subunits, which are critical for its function. This mechanism is similar to that of other neurotoxins like tetrodotoxin and saxitoxin .
相似化合物的比较
Histrionicotoxin: The parent compound with a similar azaspirocyclic structure.
Tetrodotoxin: Another potent neurotoxin that inhibits sodium channels.
Saxitoxin: A marine toxin that also targets ion channels.
Uniqueness: Tetrahydrohistrionicotoxin is unique due to its specific inhibition of nicotinic acetylcholine receptors, whereas tetrodotoxin and saxitoxin primarily target sodium channels . This specificity makes it a valuable tool for studying cholinergic neurotransmission and developing targeted therapies for neurological disorders.
属性
CAS 编号 |
55475-49-5 |
|---|---|
分子式 |
C19H29NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(2S,11S)-11-[(1E)-buta-1,3-dienyl]-2-[(2E)-penta-2,4-dienyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H29NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h3-7,12,16-18,20-21H,1-2,8-11,13-15H2/b7-5+,12-6+/t16-,17-,18?,19?/m1/s1 |
InChI 键 |
DQLZNDOWVBOLDA-UHZPIELNSA-N |
手性 SMILES |
C=C/C=C/C[C@@H]1CCCC2(N1)CCCC([C@H]2/C=C/C=C)O |
规范 SMILES |
C=CC=CCC1CCCC2(N1)CCCC(C2C=CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


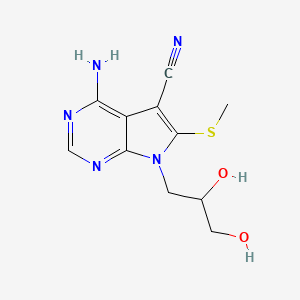
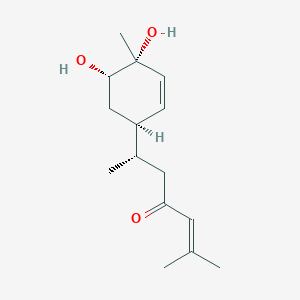

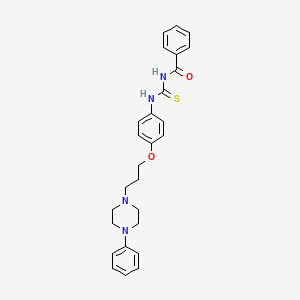
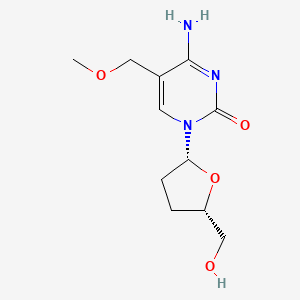

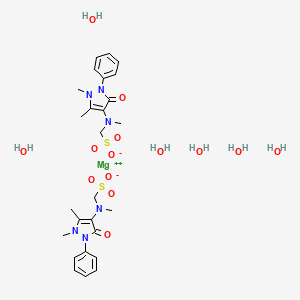
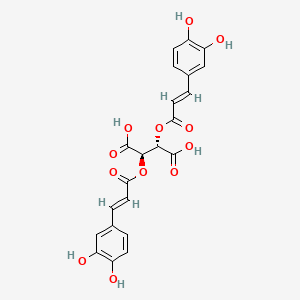
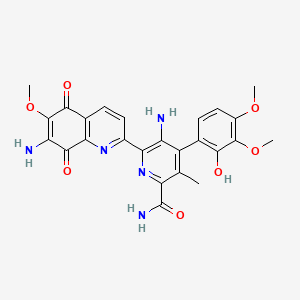

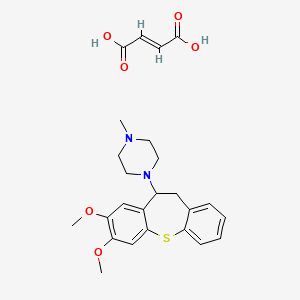
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
